Aflatoxin M2-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

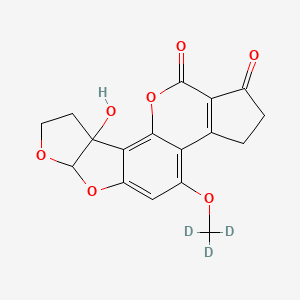

Aflatoxin M2-d3 is a deuterated analog of Aflatoxin M2, a mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are secondary metabolites known for their potent carcinogenic properties. Aflatoxin M2 is a hydroxylated metabolite of Aflatoxin B2 and is commonly found in dairy products as a result of the metabolic conversion of Aflatoxin B2 in animals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin M2-d3 involves the incorporation of deuterium atoms into the molecular structure of Aflatoxin M2. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.

Chemical Synthesis: Starting from deuterated precursors and constructing the this compound molecule through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms and to maintain the integrity of the aflatoxin structure .

化学反应分析

Types of Reactions: Aflatoxin M2-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, often catalyzed by enzymes or chemical oxidants.

Reduction: Reduction of specific functional groups within the molecule.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated or ketone-containing derivatives .

科学研究应用

Food Safety and Monitoring

Aflatoxin M2-d3 is significant in food safety due to its presence in dairy products. It is often used as a biomarker to assess the contamination levels of aflatoxins in milk and milk-based products. High-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of this compound in various food matrices. These methods are crucial for ensuring compliance with food safety regulations.

Toxicological Research

Research on this compound focuses on its toxicological effects, particularly its genotoxicity and potential carcinogenicity. Studies indicate that this compound exhibits lower potency compared to its parent compound, Aflatoxin B1, but still poses significant health risks, especially in populations with high exposure levels.

- Genotoxicity Studies : Research has shown that this compound can induce DNA damage in human liver cells, although it is less potent than Aflatoxin B1 .

- Carcinogenic Potential : The European Food Safety Authority (EFSA) has classified Aflatoxin M2 as potentially carcinogenic based on animal studies, emphasizing the need for continuous monitoring and risk assessment .

Public Health Implications

The presence of this compound in food products raises public health concerns, particularly regarding dietary exposure among vulnerable populations such as children and pregnant women. The compound's ability to contaminate dairy products necessitates rigorous surveillance programs to mitigate exposure risks.

- Dietary Exposure Assessment : Biomarkers such as urinary levels of Aflatoxin M1 and Aflatoxin M2 are used to evaluate exposure levels within populations .

- Health Risk Management : Public health strategies are being developed to educate consumers about the risks associated with aflatoxins in food products and promote safe consumption practices.

Case Studies

Several case studies highlight the implications of this compound contamination:

- Dairy Product Contamination : In a study conducted in South Africa, high levels of aflatoxins were detected in milk samples from various sources, leading to public health advisories regarding dairy consumption .

- Spice Contamination : Research indicated significant contamination levels of aflatoxins in spices, which could contribute to dietary exposure when these spices are used in cooking .

作用机制

Aflatoxin M2-d3 exerts its effects through several mechanisms:

DNA Binding: Forms adducts with DNA, leading to mutations and carcinogenesis.

Oxidative Stress: Induces the production of reactive oxygen species, causing cellular damage.

Enzyme Inhibition: Inhibits various enzymes involved in cellular metabolism and detoxification.

相似化合物的比较

Aflatoxin B1: The most potent and well-studied aflatoxin, known for its strong carcinogenic properties.

Aflatoxin B2: A precursor to Aflatoxin M2, also produced by Aspergillus species.

Aflatoxin G1 and G2: Other aflatoxins with similar structures but different toxicological profiles.

Uniqueness: Aflatoxin M2-d3 is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for specific analytical and research applications where isotopic labeling is required .

生物活性

Aflatoxin M2-d3 is a derivative of aflatoxin M2, which is a metabolite of aflatoxin B2 found predominantly in the milk of animals that have ingested contaminated feed. This compound, like other aflatoxins, is recognized for its potential toxicity and carcinogenicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

Aflatoxins are a group of mycotoxins produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. This compound has the chemical formula C17H14O7 and is characterized by its complex aromatic structure that contributes to its biological activity.

Mechanisms of Toxicity

The biological activity of this compound involves several mechanisms:

- DNA Adduct Formation : Similar to other aflatoxins, this compound can form adducts with cellular macromolecules, including DNA. This interaction can lead to mutations and is a critical step in the carcinogenic process. Studies have shown that aflatoxins can bind to guanine residues in DNA, leading to mispairing during replication and subsequent mutations .

- Oxidative Stress : Aflatoxins can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative damage can affect cellular components and lead to apoptosis or necrosis in affected tissues .

- Immune Suppression : Aflatoxins have been shown to suppress immune function, making organisms more susceptible to infections and diseases. This immunosuppressive effect is particularly concerning in agricultural settings where livestock are exposed to contaminated feed .

Toxicological Effects

The toxicological profile of this compound includes a range of harmful effects:

- Hepatotoxicity : Aflatoxins are well-known for their hepatotoxic effects, primarily targeting the liver. Chronic exposure can lead to liver cirrhosis and hepatocellular carcinoma (HCC). In animal studies, doses as low as 1 ppb have been associated with significant tumorigenic responses in the liver .

- Acute Toxicity : High levels of exposure can result in acute aflatoxicosis, characterized by symptoms such as jaundice, lethargy, and liver failure. Reports indicate that consumption of food containing high concentrations can lead to death within weeks if untreated .

Case Studies

Several case studies illustrate the impact of aflatoxin exposure:

- Case-Control Studies : Research conducted in various regions has linked dietary exposure to aflatoxins with increased incidence rates of liver cancer. For instance, a study in Zimbabwe found that 4.3% of urine samples contained detectable levels of aflatoxins, correlating with higher liver cancer rates .

- Urinary Biomarkers : In a study involving 252 urine samples from households in China, a correlation was established between urinary excretion of aflatoxin metabolites and dietary intake. This highlights the significance of monitoring aflatoxin levels in food supplies .

- Milk Contamination : A study reported that lactating women in Gambia excreted 0.09-0.43% of dietary intake as aflatoxin M1 in breast milk, raising concerns about infant exposure through breastfeeding .

Research Findings

Recent research has focused on developing detection methods for aflatoxins, including this compound:

- Detection Techniques : Advances in microfluidic devices have enabled rapid detection of aflatoxins in various food matrices, including milk. These methods provide low-cost solutions for monitoring contamination levels in rural areas .

- Detoxification Studies : Investigations into natural detoxification methods have shown promise. For instance, extracts from certain plants have been studied for their ability to degrade aflatoxins effectively within minutes under optimal conditions .

属性

IUPAC Name |

3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLKWHFMUPJCJY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。